molecular formula C12H15NO3 B6262984 methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate CAS No. 2091279-46-6

methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Cat. No. B6262984
CAS RN: 2091279-46-6
M. Wt: 221.3
InChI Key:
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Description

Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of pyrrolidine is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

Pyrrolidine and its derivatives are known to undergo various chemical reactions. For instance, they can be functionalized to obtain compounds with different biological profiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can vary widely. For instance, pyrrolidine has a molecular weight of 85.1475 .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antimicrobial Activity

A study explored 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate and its 3,5-dichloro-2-hydroxyphenyl analogue for their in vitro antimicrobial activity against multidrug-resistant pathogens . The compounds showed structure-dependent antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) .

Anti-Tubercular Agents

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . For instance, Liu et al. synthesized 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate as anti-tubercular agents that inhibit ClpP1P2 peptidase in M. tuberculosis .

Anti-Inflammatory Drugs

Pyrrole and pyrrolidine analogs are also known for their anti-inflammatory properties . The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .

Cholesterol-Reducing Drugs

Pyrrole and pyrrolidine analogs are also used in the development of cholesterol-reducing drugs . These compounds can help in managing cholesterol levels in the body, contributing to cardiovascular health .

Antitumor Agents

Pyrrole and pyrrolidine analogs are also known for their antitumor properties . These compounds can inhibit the growth of tumor cells, making them potential candidates for cancer treatment .

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on their structure and the target protein. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety and hazards associated with pyrrolidine compounds can vary depending on their specific structure. For instance, some pyrrolidine compounds are classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Dam. 1 .

Future Directions

The future directions in the field of pyrrolidine research involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate involves the reaction of 2-hydroxybenzaldehyde with proline to form 1-(2-hydroxyphenyl)pyrrolidine-3-carboxaldehyde, which is then reacted with methylamine to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "proline", "methylamine" ], "Reaction": [ "Step 1: React 2-hydroxybenzaldehyde with proline in the presence of a suitable solvent and catalyst to form 1-(2-hydroxyphenyl)pyrrolidine-3-carboxaldehyde.", "Step 2: Add methylamine to the reaction mixture and heat under reflux to form methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate.", "Step 3: Purify the product by recrystallization or chromatography." ] }

CAS RN

2091279-46-6

Product Name

methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate

Molecular Formula

C12H15NO3

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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